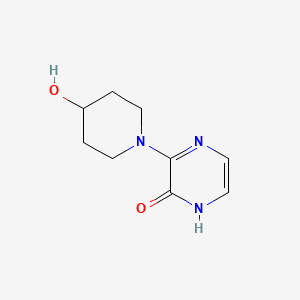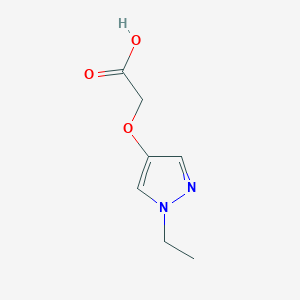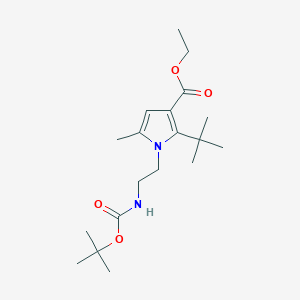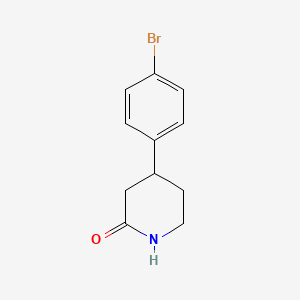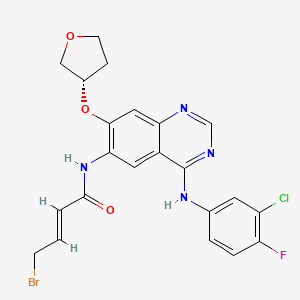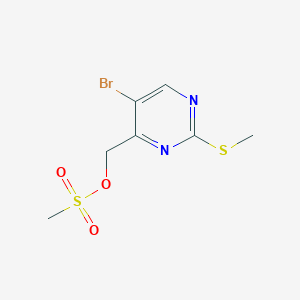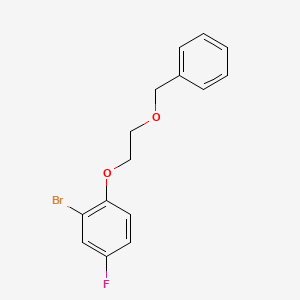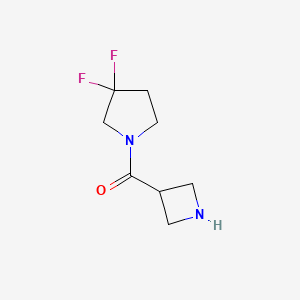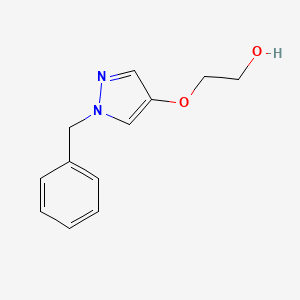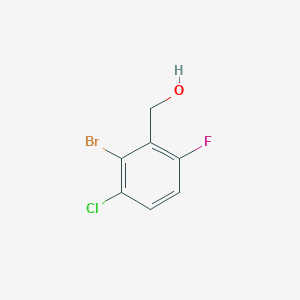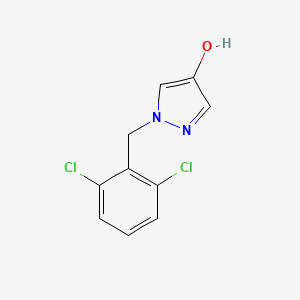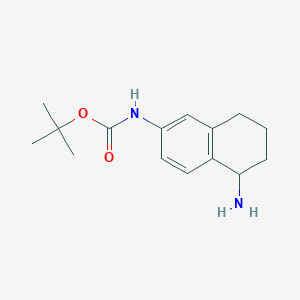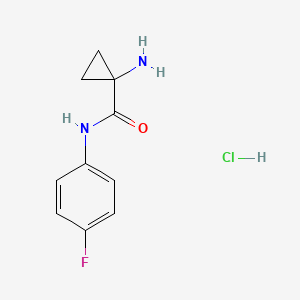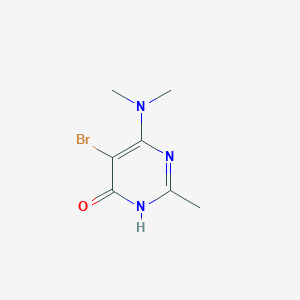
5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol
Vue d'ensemble
Description
The compound “5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol” would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring would have various substituents at the 5th, 6th, and 2nd positions .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, a unique one-pot, simultaneous nitrodebromination and methyl bromonitration occurred upon treatment of 5-bromo-2,4-di- tert -amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the compound “5-bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile” has a molecular weight of 240.1 and is a solid at room temperature .Applications De Recherche Scientifique
- Application Summary : This compound is used in the detection of bacteria. The ability to detect, identify and quantify bacteria is crucial in clinical diagnostics, environmental testing, food security settings and in microbiology research .
- Methods of Application : The method is based on the use of specific enzyme substrates for a given bacterial marker enzyme, conjugated to a signalogenic moiety. Following enzymatic reaction, the signalophor is released from the synthetic substrate, generating a specific and measurable signal .
- Results or Outcomes : This approach has been used to develop fast, reliable, specific and affordable methods to detect bacterial species .
- Application Summary : “5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol” is used in the synthesis of novel pyridine derivatives .
- Methods of Application : The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results or Outcomes : The reaction resulted in a series of novel pyridine derivatives in moderate to good yield .
Scientific Field: Microbiology
Scientific Field: Medicinal Chemistry
- Application Summary : This compound is used in a unique one-pot, simultaneous nitrodebromination and methyl bromonitration .
- Methods of Application : The transformation occurs upon treatment of 5-bromo-2,4-di- tert -amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 .
- Results or Outcomes : This method provides a facile and rapid transformation that has not been reported on pyrimidines or simultaneously on other organic compounds .
- Application Summary : “5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol” is used in the efficient synthesis of a series of novel pyridine derivatives .
- Methods of Application : The synthesis involves Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results or Outcomes : The reaction resulted in a series of novel pyridine derivatives in moderate to good yield .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
- Application Summary : This compound is used in a unique one-pot, simultaneous nitrodebromination and methyl bromonitration .
- Methods of Application : The transformation occurs upon treatment of 5-bromo-2,4-di- tert -amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 .
- Results or Outcomes : This method provides a facile and rapid transformation that has not been reported on pyrimidines or simultaneously on other organic compounds .
- Application Summary : “5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol” is used in the efficient synthesis of a series of novel pyridine derivatives .
- Methods of Application : The synthesis involves Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results or Outcomes : The reaction resulted in a series of novel pyridine derivatives in moderate to good yield .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For example, the compound “2-Amino-5-bromo-6-methylpyrimidin-4(1H)-one” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-4-9-6(11(2)3)5(8)7(12)10-4/h1-3H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNLLXKFEPHNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Br)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216228 | |
| Record name | 5-Bromo-6-(dimethylamino)-2-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol | |
CAS RN |
1135283-29-2 | |
| Record name | 5-Bromo-6-(dimethylamino)-2-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-(dimethylamino)-2-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



